4,7-Dichloroquinoline 1-oxide

Overview

Description

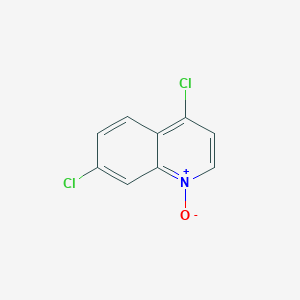

4,7-Dichloroquinoline 1-oxide is a heterocyclic compound with the molecular formula C9H5Cl2NO. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4 and 7 positions and an oxide group at the 1 position.

Mechanism of Action

Target of Action

4,7-Dichloroquinoline 1-oxide is a chemical compound that is used as an intermediate in the synthesis of various drugs . .

Mode of Action

It is known that the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . This property allows it to be selectively replaced to form derivatives at that position .

Biochemical Pathways

It is known that it is used as an intermediate in the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloroquinoline 1-oxide typically involves the chlorination of quinoline derivatives. One common method starts with 4,7-dichloroquinoline, which is then oxidized to introduce the oxide group at the 1 position. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the chlorination of quinoline followed by oxidation. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloroquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can remove the oxide group, reverting it to 4,7-dichloroquinoline.

Substitution: The chlorine atoms at the 4 and 7 positions are reactive sites for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Higher oxidized quinoline derivatives.

Reduction: 4,7-Dichloroquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4,7-Dichloroquinoline 1-oxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Explored as a precursor for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

4,7-Dichloroquinoline: Lacks the oxide group, making it less reactive in certain chemical reactions.

4-Chloroquinoline: Contains only one chlorine atom, resulting in different reactivity and applications.

4-Amino-7-chloroquinoline: Contains an amino group, which significantly alters its chemical properties and biological activities

Uniqueness

4,7-Dichloroquinoline 1-oxide is unique due to the presence of both chlorine atoms and the oxide group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

4,7-Dichloroquinoline 1-oxide is a quinoline derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anti-malarial, anti-viral, and anti-cancer research. This compound exhibits significant potential as a therapeutic agent against various pathogens and cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

This compound has the molecular formula and a molecular weight of approximately 202.05 g/mol. Its structure includes two chlorine atoms at the 4 and 7 positions of the quinoline ring, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 202.05 |

| LogP | 2.31 |

| Solubility | Moderate |

| Toxicity (in vitro) | Low up to 100 µM |

Antimalarial Activity

Research indicates that this compound possesses potent antiplasmodial properties. In vitro studies have shown that it significantly inhibits the growth of Plasmodium falciparum, with IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for chloroquine-resistant strains . These values are notably lower than those for chloroquine itself, which has IC50 values of 23 nM and 27.5 nM for sensitive and resistant strains, respectively.

Case Study: In Vivo Efficacy

In vivo studies on mice infected with P. falciparum demonstrated that treatment with 4,7-dichloroquinoline resulted in a substantial reduction in parasitemia compared to untreated controls, indicating its potential as an effective anti-malarial agent .

Antiviral Activity

In addition to its antimalarial properties, 4,7-dichloroquinoline has shown efficacy against viral pathogens, particularly dengue virus serotype 2 (DENV-2). The compound demonstrated significant antiviral activity in vitro, suggesting it may serve as a dual-action agent against both malaria and certain viral infections .

Anticancer Potential

The compound's anticancer properties have also been explored. Studies have highlighted its activity against various cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon carcinoma (HCT-116). The mechanisms of action include inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effect |

|---|---|---|

| Antimalarial | Plasmodium falciparum | CQ-s: 6.7 nM; CQ-r: 8.5 nM |

| Antiviral | DENV-2 | Significant inhibition |

| Anticancer | HeLa, MCF-7, HCT-116 | Significant growth inhibition |

Toxicity Profile

The toxicity assessment indicates that 4,7-dichloroquinoline exhibits low toxicity levels up to concentrations of 100 µM/mL in host systems . In silico analyses suggest that it does not possess significant tumorigenic or reproductive risks, making it a promising candidate for further development.

Properties

IUPAC Name |

4,7-dichloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(11)3-4-12(13)9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGJNAHFEWJQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299585 | |

| Record name | 4,7-dichloroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-74-3 | |

| Record name | 1077-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-dichloroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.